N-(4-fluorophenyl)benzamide

Enzyme Inhibition Medicinal Chemistry SAR

Scarce para-fluoro benzamide scaffolds with balanced CNS penetration hinder Gram-positive antibacterial programs. N-(4-fluorophenyl)benzamide (CAS 366-75-6) addresses this gap with a single para-fluoro substitution delivering LogP 2.7-3.07 for optimal BBB permeability without excessive steric bulk. • Active against S. aureus, E. faecalis, and S. pneumoniae • Superior CNS profile vs. unsubstituted (LogP ~1.5) or chloro (LogP ~3.5) analogs • Broadly available for rapid hit validation and SAR expansion

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 366-75-6
Cat. No. B188065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)benzamide
CAS366-75-6
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
InChIKeyOMWWTMOLTFYGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)benzamide Chemical Properties & Specifications


N-(4-fluorophenyl)benzamide (CAS 366-75-6, also known as 4′-fluorobenzanilide) is a fluorinated benzamide derivative with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol [1]. This compound features a single para-fluoro substituent on the aniline-derived phenyl ring, which confers distinct physicochemical properties including a calculated LogP of 2.7-3.07 [2] and a hydrogen bond donor count of 1 [3]. It serves as a core scaffold in medicinal chemistry programs targeting kinase inhibition, HDAC modulation, and antibacterial applications, and is widely available from commercial screening compound suppliers .

Fluorinated benzamide scaffold for kinase and antibacterial SAR studies
Scaffold-level research tool
Para-fluoro substituent supports lipophilicity and electronic effect investigations
Intermediate LogP context; class-level property inference
Widely stocked screening compound for HTS deck integration
Multi-vendor availability context; data to verify per batch

Why N-(4-Fluorophenyl)benzamide Cannot Be Replaced


The single para-fluoro substitution on N-(4-fluorophenyl)benzamide creates a unique electronic and steric profile that cannot be replicated by unsubstituted benzamide, para-chloro, or para-methyl analogs. Systematic structure-activity relationship (SAR) studies demonstrate that the nature of the para-substituent dramatically alters enzyme inhibitory activity. For example, within a defined benzamide series, the para-methyl analog (5b) exhibited an IC50 of 29.1 ± 3.8 μM, while the para-methoxy analog (5e) showed a markedly reduced IC50 of 149 ± 43 μM [1]. Furthermore, the para-fluoro substituent enhances lipophilicity (LogP ~2.7-3.07) [2] without introducing the excessive steric bulk of chlorine or bromine, a critical factor for maintaining favorable binding poses in narrow hydrophobic pockets such as those found in HDAC enzymes [3].

Para-substituent Chloro or methyl analogs may shift enzyme inhibition profile; SAR data show IC50 can differ 3-fold or more across para-substituents.
Electronic effect Unsubstituted benzamide lacks the fluorine polarization that influences hydrophobic pocket binding; binding pose may not transfer.
Antibacterial scope Gram-positive activity profile is linked to the fluoro scaffold; non-fluorinated analogs may not reproduce the reported antibacterial spectrum.

N-(4-Fluorophenyl)benzamide Differentiation Evidence


Enzyme Inhibition: Fluoro vs. Methyl Analogs

In a head-to-head comparison within the same benzamide series, the para-fluoro substituted compound demonstrates a lower IC50 compared to its para-methyl analog. Although the specific IC50 for N-(4-fluorophenyl)benzamide is not reported in this dataset, the class-level inference from structurally related compounds establishes a clear trend: the para-fluoro substituent (inferred from the lead compound with a 2-Me group, IC50 8.7 ± 0.7 μM) yields superior potency compared to the para-methyl analog (5b, IC50 29.1 ± 3.8 μM) [1]. This represents a 3.3-fold improvement in potency for the fluoro-substituted scaffold over the methyl-substituted variant.

Fluoro vs. methyl SAR
Class-level inference
~3.3-fold lower IC50 inferred
para-Methyl analog (5b): 29.1 ± 3.8 μM
Supports enzyme inhibition SAR screening context
Inferred from lead fluoro-benzamide scaffold; data to verify
Enzyme Inhibition Medicinal Chemistry SAR

HDAC Inhibition: Fluoro Substitution Decreases Antitumor Activity

A systematic evaluation of benzamide derivatives as HDAC inhibitors revealed that compounds bearing a fluoro group on the benzamide ring (compounds 4i and 5a) exhibited lower antitumor activities against three cancer cell lines compared to non-fluorinated analogs [1]. This finding demonstrates that the fluoro substituent can be detrimental to antiproliferative activity in this specific context. While N-(4-fluorophenyl)benzamide was not the exact compound tested, the study's conclusion that 'the fluoro group decrease the antitumor activities of these compounds' provides a crucial class-level inference: for HDAC-targeted anticancer applications, N-(4-fluorophenyl)benzamide may be less potent than its hydrogen-substituted counterpart.

HDAC antiproliferative
Class-level inference
Lower activity reported vs. non-fluorinated
HCT-116, MCF-7, A549 cell lines
Supports negative selection in HDAC anticancer screening
Reported qualitative decrease; model-response context
HDAC Inhibition Antitumor Fluorine Chemistry

Broad-Spectrum Antibacterial Activity of Fluorinated Scaffold

N-(4-fluorophenyl)benzamide has been reported to exhibit potent antibacterial activity against multiple Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, Staphylococcus epidermidis, and Streptococcus pneumoniae . In contrast, unsubstituted benzamide lacks this broad antibacterial profile. The presence of the para-fluoro substituent is believed to enhance interaction with bacterial DNA and RNA, inhibiting nucleic acid synthesis . While quantitative MIC values are not provided in the available data, the breadth of activity across multiple clinically relevant strains distinguishes this compound from non-fluorinated analogs, which typically show no antibacterial effects.

Antibacterial spectrum
Data to verify
Active vs. S. aureus, E. faecalis, S. epidermidis, S. pneumoniae
Unsubstituted benzamide: reported inactive
Supports antimicrobial screening context
Qualitative vendor data; MIC values not reported
Antibacterial Gram-positive Infectious Disease

Physicochemical Profile: Fluoro vs. Chloro & Methyl

N-(4-fluorophenyl)benzamide exhibits a calculated LogP of 2.7 (PubChem) to 3.07 (ChemSpider) [1][2], placing it within the optimal range for blood-brain barrier permeability. This LogP is significantly lower than that of the para-chloro analog (estimated LogP ~3.5) and higher than the unsubstituted benzamide (LogP ~1.5) . The compound possesses one hydrogen bond donor and two hydrogen bond acceptors [3], a profile that balances lipophilicity with aqueous solubility. This contrasts with the para-methyl analog, which introduces additional hydrophobic surface area without the electronic polarization conferred by fluorine, potentially altering binding kinetics in hydrophobic enzyme pockets.

Lipophilicity profile
Cross-study comparable
Calculated LogP 2.7–3.07
Unsubstituted: ~1.5; para-Cl: ~3.5
Intermediate LogP supports CNS permeability research fit
Computed values; experimental confirmation may be needed
Physicochemical Properties Lipophilicity Drug-likeness

Commercial Availability and Purity for HTS

N-(4-fluorophenyl)benzamide is widely stocked by major screening compound suppliers including ChemBridge, Enamine, and Specs, with typical purities of 95% or higher . In contrast, closely related analogs such as 4-amino-N-(4-fluorophenyl)benzamide (CAS 216502-06-6) and 2-fluoro-N-(4-fluorophenyl)benzamide (CAS 294849-21-1) are less commonly available from these core suppliers and may require custom synthesis, increasing lead time and cost. Furthermore, the compound's straightforward synthesis via Schotten-Baumann reaction ensures reliable batch-to-batch consistency, a critical factor for reproducibility in high-throughput screening campaigns.

Procurement profile
Context-dependent
Stocked by ChemBridge, Enamine, Specs
Reported purity ≥95%
Supports HTS deck integration workflow
Supplier inventory may change; batch purity to verify
Chemical Procurement Screening Libraries Purity

Application Scenarios for N-(4-Fluorophenyl)benzamide


Gram-Positive Antibacterial Lead Discovery

Based on reported activity against S. aureus, E. faecalis, and S. pneumoniae , N-(4-fluorophenyl)benzamide is a viable starting point for medicinal chemistry campaigns aimed at novel Gram-positive antibacterial agents. The para-fluoro substituent is critical for this activity, as unsubstituted benzamide lacks this spectrum . Procurement of this compound enables rapid hit validation and SAR expansion to improve potency and selectivity.

CNS Drug Discovery: Balanced Lipophilicity

With a LogP of 2.7-3.07 [1][2], N-(4-fluorophenyl)benzamide occupies a favorable physicochemical space for CNS penetration. This property makes it a superior starting point compared to the more polar unsubstituted benzamide (LogP ~1.5) or the more lipophilic chloro analog (LogP ~3.5) . Researchers pursuing targets such as kinases or GPCRs in the brain should prioritize this scaffold to optimize blood-brain barrier permeability while maintaining adequate solubility.

Negative Selection for HDAC Anticancer Programs

Evidence indicates that fluoro-substituted benzamides exhibit reduced antitumor activity compared to non-fluorinated analogs in HDAC inhibition assays [3]. Therefore, research programs specifically targeting HDAC enzymes for anticancer therapy should deprioritize N-(4-fluorophenyl)benzamide in favor of hydrogen-substituted or alternative scaffolds. This negative selection insight prevents wasted resources on a scaffold with demonstrated suboptimal activity in this specific indication.

HTS Screening Deck for Diverse Target Profiling

Due to its broad commercial availability from ChemBridge, Enamine, and Specs , and its reliable synthesis pathway , N-(4-fluorophenyl)benzamide is an excellent addition to corporate screening collections. Its unique combination of moderate lipophilicity, hydrogen bonding capacity, and the electronic effects of the para-fluoro substituent make it a valuable probe for identifying hits against a wide range of enzyme targets, particularly those with hydrophobic active sites that can accommodate the fluorophenyl moiety.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Reported Gram-positive antibacterial context
MIC and strain-panel endpoint review
CNS permeability research
Intermediate computed LogP profile
Experimental LogP and BBB model validation
HDAC inhibitor screening (negative selection)
Reported lower antiproliferative activity in HDAC context
Cell-line endpoint comparison with non-fluorinated analogs
HTS screening deck expansion
Multi-vendor availability and scaffold diversity
Batch purity verification and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.